

A Comparative Guide to SHP2 Inhibitor Efficacy: A Focus on SHP099

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Compound of Interest

Compound Name: Shp2-IN-22

Cat. No.: B12382442

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A comparative analysis of the allosteric SHP2 inhibitor SHP099 is presented below. Due to the absence of publicly available data for a compound designated "**Shp2-IN-22**," this guide will provide a comprehensive overview of the well-characterized inhibitor SHP099, with comparisons to other SHP2 inhibitors where relevant.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node and a validated target in oncology.^{[1][2]} This document summarizes key efficacy data for SHP099, details the experimental protocols used to generate this data, and provides visualizations of the relevant biological pathways and experimental workflows.

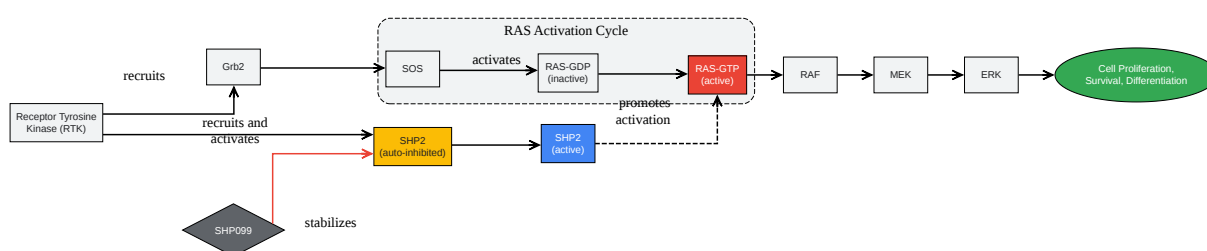
Quantitative Efficacy of SHP099

The following table summarizes the reported efficacy of SHP099 across various experimental models. SHP099 is a potent and selective allosteric inhibitor of SHP2.^[1] It stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity.^{[1][3]}

Assay Type	Target	Cell Line / Model	IC50 / Efficacy	Reference
Biochemical Assay	Wild-type SHP2	-	71 nM	[1]
SHP2 (mutant forms)	SHP2D61Y, SHP2E69K, SHP2A72V, SHP2E76K	0.690 μ M, 1.241 μ M, 0.416 μ M, 1.968 μ M, 2.896 μ M	[4]	
Cellular Assay	Cancer Cell Growth	MV4-11 (AML)	0.32 μ M	[4]
Cancer Cell Growth	TF-1 (Erythroleukemia)	1.73 μ M	[4]	
Target Engagement	SHP2-WT	EC50 at 56°C	[5]	
In Vivo Assay	Tumor Growth Inhibition	Human cancer cell xenografts	Efficacious	[1]
Tumor Growth Inhibition	KRAS-mutant cancer models	Anti-tumor activity	[6]	
Tumor Growth Inhibition	HNSCC xenograft models	Near total tumor control (75 mg/kg/qd)	[7]	
Anti-tumor Immunity	CT-26 colon cancer xenograft	Decreased tumor burden	[8]	
Anti-myeloma Activity	MM xenograft mouse models	Attenuated tumor growth (75 mg/kg)	[9]	

Signaling Pathway and Inhibitor Mechanism

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is essential for cell proliferation, differentiation, and survival.[2][10] Dysregulation of SHP2 activity is implicated in various cancers.[2] Allosteric inhibitors like SHP099 bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, locking the enzyme in an inactive state.[1][3]



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Caption: SHP2 signaling pathway and mechanism of SHP099 action.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are outlines of common experimental protocols used to evaluate SHP2 inhibitors like SHP099.

Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

- Reagents and Materials: Recombinant SHP2 protein (wild-type or mutant), a phosphopeptide substrate (e.g., DiFMUP), assay buffer, and the test compound (SHP099).

- Procedure:
 - The test compound is serially diluted and incubated with the SHP2 enzyme.
 - The enzymatic reaction is initiated by adding the phosphopeptide substrate.
 - The dephosphorylation of the substrate by SHP2 results in a fluorescent signal, which is measured over time using a plate reader.
 - The rate of the reaction is calculated for each compound concentration.
- Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

- Cell Culture: Cancer cell lines known to be dependent on SHP2 signaling are cultured under standard conditions.
- Procedure:
 - Cells are seeded into multi-well plates and allowed to attach.
 - The cells are then treated with various concentrations of the SHP2 inhibitor or a vehicle control (DMSO).
 - After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin or by quantifying ATP levels.
- Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

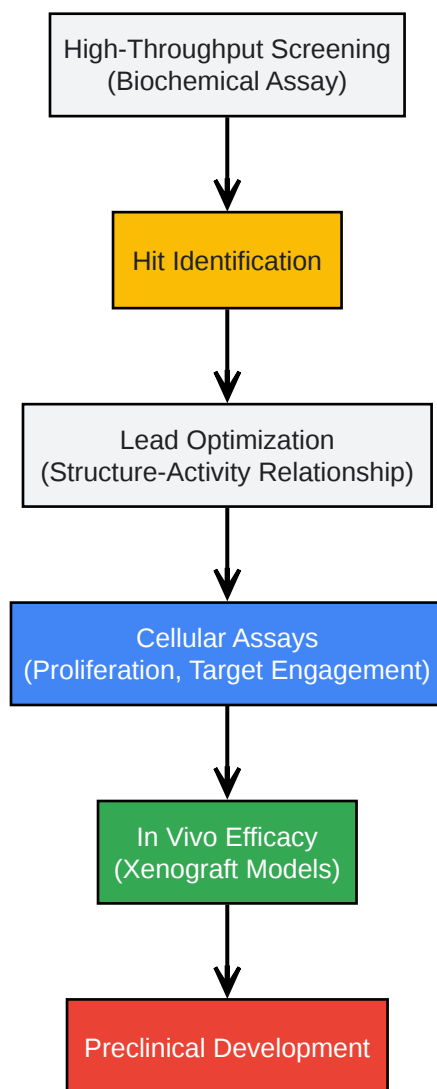
In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

- Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells to establish tumors.
- Procedure:
 - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - The treatment group receives the SHP2 inhibitor (e.g., SHP099 administered orally), while the control group receives a vehicle.
 - Tumor volume and body weight are measured regularly throughout the study.
- Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth rate in the treated group to the control group. At the end of the study, tumors may be excised and analyzed for pharmacodynamic markers (e.g., p-ERK levels).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of SHP2 inhibitors.



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Caption: A typical drug discovery workflow for SHP2 inhibitors.

In conclusion, SHP099 is a well-documented allosteric inhibitor of SHP2 with proven efficacy in biochemical, cellular, and in vivo models. The data and protocols presented here provide a framework for understanding and evaluating the performance of SHP2 inhibitors in a research and drug development context.

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